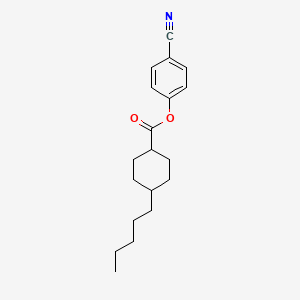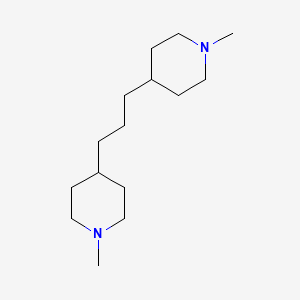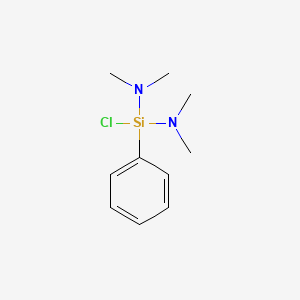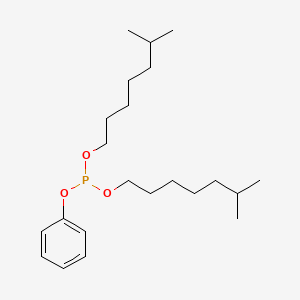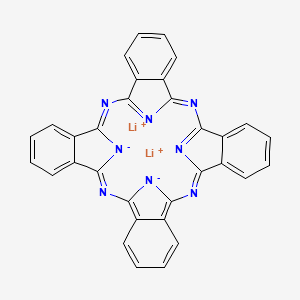
Dilithium phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dilithium phthalocyanine is a chemical compound with the empirical formula C32H16Li2N8 and a molecular weight of 526.41 . This compound is known for its unique structural properties and is widely used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dilithium phthalocyanine typically involves the reaction of phthalonitrile with lithium metal in a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: Dilithium phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: It can be reduced to form lower oxidation states, which are often used in electronic applications.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogens or other electrophilic reagents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives .
科学的研究の応用
Dilithium phthalocyanine has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other phthalocyanine derivatives.
Biology: The compound is used in biological studies to investigate its interactions with biomolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of Dilithium phthalocyanine involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in targeted cells. This property is particularly useful in photodynamic therapy for cancer treatment .
類似化合物との比較
Copper Phthalocyanine: Similar in structure but contains copper instead of lithium.
Zinc Phthalocyanine: Contains zinc and is used in similar applications.
Iron Phthalocyanine: Contains iron and is often used as a catalyst in various chemical reactions.
Uniqueness: Dilithium phthalocyanine is unique due to its specific electronic and optical properties, which make it particularly suitable for applications in electronics and photodynamic therapy. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
25510-41-2 |
|---|---|
分子式 |
C32H18LiN8 |
分子量 |
521.5 g/mol |
IUPAC名 |
dilithium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H18N8.Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |
InChIキー |
CNULBOCCFMPDKX-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3 |
正規SMILES |
[Li].C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94 |
Key on ui other cas no. |
25510-41-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


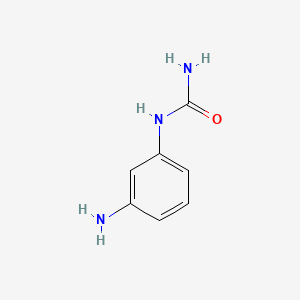
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

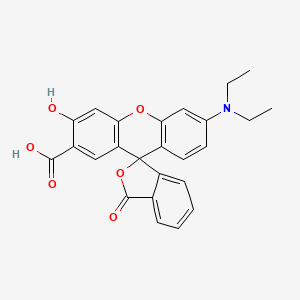
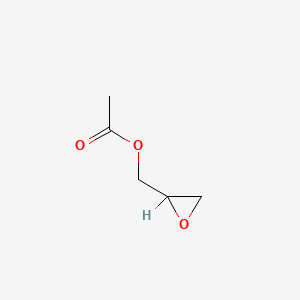
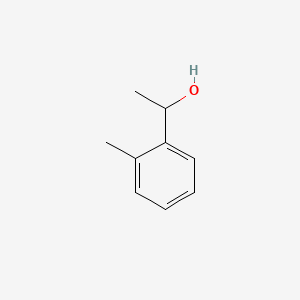
![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)
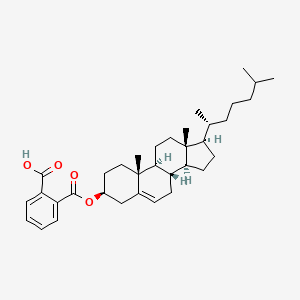
![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)
